5-(Pentylamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pentylamino)pentanamide: is an organic compound belonging to the class of amides It consists of a pentanamide backbone with a pentylamino substituent at the 5-position Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylamino)pentanamide can be achieved through several methods. One common approach involves the reaction of pentanoyl chloride with pentylamine under basic conditions. The reaction proceeds as follows:
Pentanoyl chloride+Pentylamine→this compound+HCl
This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Pentylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
Chemistry: 5-(Pentylamino)pentanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may serve as a model compound to investigate the behavior of amides in biological systems.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor in the synthesis of drug candidates or as a reference compound in pharmacological studies.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Pentylamino)pentanamide involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of biological molecules and influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Pentanamide: The parent compound without the pentylamino substituent.
Hexanamide: An amide with a six-carbon chain.
Butanamide: An amide with a four-carbon chain.
Comparison: 5-(Pentylamino)pentanamide is unique due to the presence of the pentylamino substituent, which can influence its chemical and physical properties. Compared to pentanamide, the additional pentylamino group can enhance its solubility, reactivity, and potential interactions with biological molecules. The length of the carbon chain and the presence of substituents can significantly impact the behavior and applications of amides in various fields.
Properties
CAS No. |
90068-21-6 |
---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-(pentylamino)pentanamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-5-8-12-9-6-4-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) |
InChI Key |
AMNKCNNRMPPHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.